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molecular formula C11H9BrN2O2 B8660384 5'-Bromo-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione

5'-Bromo-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione

Cat. No. B8660384
M. Wt: 281.10 g/mol
InChI Key: SHHKSYKYAYNTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947678B2

Procedure details

To a stirred solution of (±)-spiro[imidazolidine-4,2′-indane]-2,5-dione (1.0 g, 4.97 mmol) in 48% HBr (30 mL) was added Br2 (3.1 g, 19.9 mmol) and the reaction mixture was allowed to stir at ambient temperature for 4 days. The reaction was poured onto ice (30 g) and H2O (10 mL) and the solid precipitate filtered off, washed with H2O (4×20 mL), and dried in vacuo to give the title compound as a light brown solid. MS: m/z=282 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]21[C:13](=[O:14])[NH:12][C:11](=[O:15])[NH:10]2.[Br:16]Br.O>Br>[Br:16][C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[CH2:1][C:2]1([C:13](=[O:14])[NH:12][C:11](=[O:15])[NH:10]1)[CH2:3]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1C2(CC3=CC=CC=C13)NC(NC2=O)=O
Name
Quantity
3.1 g
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid precipitate filtered off
WASH
Type
WASH
Details
washed with H2O (4×20 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
BrC=1C=C2CC3(CC2=CC1)NC(NC3=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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